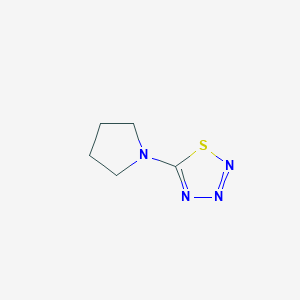

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4S |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

5-pyrrolidin-1-ylthiatriazole |

InChI |

InChI=1S/C5H8N4S/c1-2-4-9(3-1)5-6-7-8-10-5/h1-4H2 |

InChI Key |

ZJOMNPYQCMCZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NN=NS2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms.

In the ¹H NMR spectrum of 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole, the pyrrolidine (B122466) ring protons would be expected to exhibit characteristic signals. Typically, the protons on the carbons adjacent to the nitrogen atom (α-protons) would appear as a multiplet at a downfield chemical shift compared to the protons on the β-carbons, due to the deshielding effect of the nitrogen. The integration of these signals would correspond to the number of protons on the pyrrolidine ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine α-CH₂ | 3.5 - 3.8 | t |

Note: This table is illustrative and not based on experimental data.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom of the thiatriazole ring directly attached to the pyrrolidine nitrogen would likely appear at a significant downfield shift. The pyrrolidine ring would show two distinct signals corresponding to the α- and β-carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C5 (Thiatriazole) | 160 - 170 |

| Pyrrolidine α-C | 45 - 55 |

Note: This table is illustrative and not based on experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is vital for confirming the connection between the pyrrolidine ring and the thiatriazole moiety. For instance, correlations between the α-protons of the pyrrolidine ring and the C5 carbon of the thiatriazole ring would be expected.

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. Aromatic solvents, for example, can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects. nanalysis.com Studying the compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can help to resolve overlapping signals and provide further structural information based on solute-solvent interactions. researchgate.netthieme-connect.de The chemical shifts of labile protons, if any were present, would be particularly sensitive to the solvent environment. pitt.edu

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the thiatriazole and pyrrolidine rings. Key expected vibrational modes would include:

C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidine ring, typically observed in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations from both the pyrrolidine and the link to the thiatriazole ring.

Ring stretching vibrations of the thiatriazole ring, which are often complex and appear in the fingerprint region (below 1600 cm⁻¹). These bands are characteristic of the heterocyclic system. For related thiatriazole compounds, bands in the 1540-1590 cm⁻¹ range have been assigned to interactions between C=N, N=N, C-S, and N-S stretching vibrations. amhsr.org

Table 3: Hypothetical FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (aliphatic) | 2850 - 2980 |

| C=N / N=N Ring Stretch | 1540 - 1590 |

| C-N Stretch | 1200 - 1350 |

Note: This table is illustrative and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. The acquisition of a Raman spectrum for a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, has been performed using a Nd:YAG laser with an excitation wavelength of 1064 nm. urfu.runih.gov A similar methodology would be employed for this compound.

The resulting spectrum is expected to exhibit characteristic bands corresponding to the vibrations of both the pyrrolidine and the thiatriazole rings. Key expected vibrational modes include:

Pyrrolidine Ring Vibrations: C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region. researchgate.net C-C and C-N stretching modes are expected in the fingerprint region between 800–1200 cm⁻¹.

Thiatriazole Ring Vibrations: The vibrations of the heterocyclic ring are complex due to the coupling of stretching and bending modes. Characteristic bands for triazole and thiadiazole rings, which are structurally related, are found in the 1200-1600 cm⁻¹ range. researchgate.netresearchgate.netnih.gov These include C=N, N=N, and C-N stretching vibrations. researchgate.net The C-S bond vibration is also expected within the fingerprint region.

The analysis of these specific Raman shifts allows for the confirmation of the presence and connectivity of the distinct structural moieties within the molecule.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |

|---|---|---|

| C-H Stretching | 2800-3000 | Pyrrolidine |

| Ring Deformations (C=N, N=N) | 1200-1600 | Thiatriazole |

| C-N Stretching | 800-1200 | Pyrrolidine/Thiatriazole Linkage |

| C-C Stretching | 800-1200 | Pyrrolidine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For heterocyclic compounds like 5-(morpholino)-1,2,3,4-thiatriazole, a structurally similar molecule, mass spectrometry is a key characterization method. ontosight.ai

The molecular formula of this compound is C₅H₈N₄S, corresponding to a monoisotopic mass of approximately 156.05 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to undergo characteristic fragmentation. Based on studies of related 1,2,3-thiadiazole (B1210528) and other azole derivatives, plausible fragmentation pathways can be proposed. nih.govmdpi.com A primary and characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂). nih.gov Another likely fragmentation pathway involves the cleavage of the bond between the pyrrolidine ring and the thiatriazole ring.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

|---|---|---|

| [M]⁺• | [C₅H₈N₄S]⁺• | 156 |

| [M - N₂]⁺• | [C₅H₈N₂S]⁺• | 128 |

| [C₄H₈N]⁺ | Pyrrolidinyl cation | 70 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophoric systems. Studies on 5-(substituted)amino-1,2,3,4-thiatriazoles have shown that the thiatriazole ring system possesses a characteristic absorption maximum in the range of 250–255 nm. researchgate.net The introduction of different substituent groups can cause shifts in this absorption peak. ijsr.in

For this compound, the UV-Vis spectrum is expected to display an intense absorption band in this region, corresponding to π→π* electronic transitions within the heterocyclic thiatriazole ring. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring may also participate in n→π* transitions, which typically appear as weaker absorption bands at longer wavelengths. The position and intensity of these bands confirm the presence of the thiatriazole chromophore and provide insight into the electronic structure of the molecule. researchgate.net

Table 3: UV-Vis Absorption Data for Related Thiatriazole Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 5-(substituted)amino-1,2,3,4-thiatriazoles | 250-255 | Not specified | researchgate.net |

Chiroptical Methods for Stereochemical Assignments

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are analytical techniques used to determine the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more stereocenters.

The molecular structure of this compound is achiral. It lacks any stereocenters and possesses a plane of symmetry, meaning it cannot exist as a pair of enantiomers. Consequently, it does not exhibit optical activity. Therefore, chiroptical methods for stereochemical assignment are not applicable to this compound. While these techniques are crucial for assigning the stereochemistry of related chiral compounds, such as certain β-pyrrolidino-1,2,3-triazole derivatives prepared from chiral precursors, they are not relevant for the structural elucidation of this compound itself. nih.gov

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The unambiguous structural elucidation of this compound is achieved through the integration of data from the various spectroscopic techniques discussed. Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and definitive characterization.

Mass Spectrometry establishes the correct molecular weight (156.05 Da) and elemental formula (C₅H₈N₄S). Its fragmentation pattern confirms the presence of and connectivity between the pyrrolidine and thiatriazole moieties.

Raman Spectroscopy provides a vibrational fingerprint, confirming the existence of the specific functional groups and skeletal structures of the pyrrolidine and thiatriazole rings through their characteristic vibrational frequencies.

UV-Vis Spectroscopy confirms the presence of the thiatriazole ring as the primary chromophore, consistent with data from related compounds, and provides information on the molecule's electronic properties. researchgate.net

By combining these complementary datasets, a complete and verified picture of the molecule's identity and structure is formed. The molecular mass is confirmed, the constituent parts are identified and shown to be connected correctly, and the electronic system is characterized, leaving no ambiguity as to the structure of this compound.

Theoretical and Computational Studies of 5 Pyrrolidin 1 Yl 1,2,3,4 Thiatriazole

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of heterocyclic compounds. For the 1,2,3,4-thiatriazole system, these methods have been employed to determine key structural parameters and to analyze the distribution of electrons within the molecule.

The ground-state geometry of substituted 1,2,3,4-thiatriazoles has been successfully investigated using various levels of theory. For instance, studies on 5-chloro-1,2,3,4-thiatriazole have utilized both Density Functional Theory (DFT) and high-level coupled-cluster methods (CCSD(T)) to obtain accurate molecular structures. researchgate.netresearchgate.net These calculations reveal a planar geometry for the thiatriazole ring. The introduction of a pyrrolidin-1-yl group at the 5-position introduces a non-planar, flexible substituent. The nitrogen atom of the pyrrolidine (B122466) ring is directly bonded to the carbon of the thiatriazole ring, and this bond possesses some degree of double bond character due to the delocalization of the nitrogen's lone pair of electrons into the heterocyclic system. nih.gov

Electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole, the electron-donating pyrrolidino group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted or halogen-substituted thiatriazoles and increasing its reactivity. nih.gov Molecular Electrostatic Potential (MESP) maps, another tool derived from quantum calculations, identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. zsmu.edu.ua

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.38 | -1.86 | 5.52 |

| 3,5-Diamino-1,2,4-triazole | B3LYP/6-31+G* | -6.22 | -0.57 | 5.65 |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | B3LYP/6-31+G(d,p) | -6.49 | -1.57 | 4.92 |

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms and selectivity of chemical reactions due to its balance of computational cost and accuracy. nih.gov For heterocyclic systems, DFT calculations are used to map out potential energy surfaces for various reactions, helping to identify intermediates and transition states. nih.gov

While specific mechanistic studies on this compound are not prominent, DFT has been applied to understand the characteristic reactions of the thiatriazole ring, primarily its thermal decomposition. researchgate.net DFT calculations can elucidate the step-by-step process of bond breaking and formation, providing a detailed picture of how reactants are converted into products.

DFT is also instrumental in explaining the regioselectivity of reactions involving substituted heterocycles. By calculating reactivity indices such as Fukui functions, local softness, and atomic charges derived from the MESP, researchers can predict which atoms in the molecule are most susceptible to attack by electrophiles or nucleophiles. zsmu.edu.ua For example, in the potential alkylation of a related triazole-thione, DFT calculations of various atomic partial charges and reactivity descriptors were used to correctly predict the S-alkylation product over N-alkylation. zsmu.edu.ua For the title compound, DFT could predict the most likely sites for protonation or interaction with electrophiles, which would likely involve the nitrogen atoms of the pyrrolidine group or the thiatriazole ring.

Beyond DFT, other computational methods are also employed to study molecular properties. Ab initio ("from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org This family includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled-Cluster (CC) methods. eudl.euresearchgate.net High-level ab initio calculations, such as the CCSD(T) method used for 5-chloro-1,2,3,4-thiatriazole, provide "gold standard" benchmark energies against which other, more computationally efficient methods like DFT can be compared. researchgate.netresearchgate.net While computationally expensive, these methods are crucial for obtaining highly accurate results for smaller molecules or for validating the results of less demanding methods.

Semi-empirical methods, such as AM1 and PM3, represent a different approach. They use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify calculations. libretexts.orgwikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.org Their primary application is often in initial conformational searches to identify low-energy structures before more accurate, high-level calculations are performed. libretexts.org For a molecule with a flexible substituent like this compound, semi-empirical methods could be used to efficiently scan the potential energy landscape to find various stable conformations of the pyrrolidine ring.

The presence of the pyrrolidin-1-yl group introduces conformational flexibility to the molecule. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The orientation of this ring relative to the planar thiatriazole ring is also variable.

Computational chemistry is an ideal tool for exploring this conformational landscape. A common technique is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more specific dihedral angles. For this compound, the key dihedral angle would be the one defining the rotation around the C5-N(pyrrolidine) bond. By systematically rotating this bond and calculating the energy at each step, a one-dimensional energy profile can be generated. The minima on this profile correspond to stable conformers (rotamers), while the maxima represent the energy barriers for rotation between them. nih.gov Such analyses, performed on related substituted triazoles, have shown that multiple stable conformers can exist with relatively small energy differences, and these may coexist in solution. nih.gov

Investigation of Tautomeric Forms and Isomer Stability of Thiatriazoles

Tautomerism, the interconversion of structural isomers through proton migration, is a common phenomenon in nitrogen heterocycles like 1,2,3-triazole and 1,2,4-triazole. researchgate.netnih.gov However, for a 5-substituted 1,2,3,4-thiatriazole where the substituent is connected via a carbon-nitrogen bond (as in the title compound), proton-based tautomerism of the heterocyclic ring is not possible.

Instead, the relevant concept for this class of compounds is isomer stability. The 1,2,3,4-thiatriazole ring is known to be of limited stability. researchgate.net Computational methods are crucial for assessing the thermodynamic stability of the thiatriazole ring relative to other possible isomers or its decomposition products. For example, some 5-aryl-1,2,3,4-thiatriazoles are known to isomerize to more stable 5-mercaptotetrazoles under certain conditions. researchgate.net Quantum chemical calculations can determine the relative Gibbs free energies (ΔG) of these different isomers, predicting which form is thermodynamically favored. For this compound, computational studies could assess its stability against ring-opening or rearrangement to other heterocyclic systems, providing insight into its potential shelf-life and reactivity.

Computational Insights into Reaction Mechanisms and Pathways

The most characteristic reaction of 1,2,3,4-thiatriazoles is their thermal or photochemical decomposition, which typically involves the extrusion of molecular nitrogen (N₂). researchgate.net Computational chemistry has been instrumental in mapping the detailed mechanistic pathways for this fragmentation.

For the related 5-chloro-1,2,3,4-thiatriazole, DFT calculations have predicted two competitive decomposition routes: researchgate.net

Retro-cycloaddition: A concerted pathway where the ring fragments directly into dinitrogen sulfide (B99878) (N₂S) and chlorocyanogen (ClCN). The N₂S is unstable and further decomposes.

Ring-opening: An initial opening of the thiatriazole ring to form an intermediate chlorothiocarbonyl azide (B81097), which subsequently loses N₂ to yield sulfur and ClCN.

It is highly probable that this compound follows a similar decomposition pathway. The expected products would be molecular nitrogen, elemental sulfur, and pyrrolidine-1-carbonitrile (B74914). Computational modeling of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products for each potential pathway to determine the most energetically favorable route.

To fully understand a reaction mechanism, it is not sufficient to know only the structures of the reactants and products; the structure and energy of the transition state (TS) must also be determined. The transition state represents the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the rate of the reaction. nih.gov

Computational chemists use specialized algorithms to locate transition state structures on the potential energy surface. A key criterion for a valid TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is about to break). nih.gov Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that this TS correctly connects the desired reactants and products. nih.gov

For the decomposition of thiatriazoles, TS analysis is critical for determining the activation barriers for the competing retro-cycloaddition and ring-opening pathways. researchgate.net By comparing the calculated activation energies, one can predict which mechanism will be dominant under thermal conditions. Studies on the decomposition of various energetic materials containing triazole rings have successfully used TS analysis to identify the initial, rate-determining bond-breaking steps and to rationalize their observed thermal stabilities. nih.govnih.gov

| Compound | Decomposition Pathway | Method | Calculated Ea (kcal/mol) |

|---|---|---|---|

| 1H-1,2,3-Triazole | Ring-opening | MP2/DLPNO-CCSD(T) | |

| 1H-1,2,4-Triazole | H-transfer | MP2/DLPNO-CCSD(T) | |

| 5-chloro-1,2,3,4-thiatriazole | Retro-cycloaddition | CCSD(T)//B3LYP | |

| 5-chloro-1,2,3,4-thiatriazole | Ring-opening | CCSD(T)//B3LYP |

Kinetic and Thermodynamic Selectivity

In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the final product distribution. Kinetic selectivity is governed by the relative rates of competing reaction pathways, with the product formed via the lowest activation energy barrier being favored under conditions of kinetic control (typically lower temperatures and shorter reaction times). In contrast, thermodynamic selectivity is determined by the relative stabilities of the products, with the most stable product being favored under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium to be established).

For this compound, no studies detailing the kinetic versus thermodynamic product distributions in its synthesis or subsequent reactions have been reported. Computational investigations, which are instrumental in calculating the activation energies and product stabilities necessary to predict such selectivity, have not been published for this compound.

Solvent Effects in Computational Modeling

The choice of solvent can significantly impact chemical reactions, influencing reaction rates, equilibria, and even the stability of different molecular conformations. In computational chemistry, solvent effects are incorporated through various models, ranging from implicit continuum models that represent the solvent as a uniform polarizable medium, to explicit models that involve the individual modeling of solvent molecules. The selection of an appropriate solvent model is crucial for obtaining theoretical results that accurately reflect experimental reality.

There is currently no available research that discusses the application of computational solvent models to study the properties or reactivity of this compound. Consequently, the influence of different solvents on its behavior remains theoretically uncharacterized.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models used and allows for their refinement. Such a comparison might involve matching theoretically predicted spectroscopic data (e.g., NMR, IR spectra) with experimentally measured spectra, or comparing calculated reaction yields and selectivities with those observed in the laboratory.

As there are no published theoretical studies on this compound, no such correlation with experimental observations can be made. The absence of this comparative analysis means that a robust, computationally-backed understanding of this molecule's properties and behavior is yet to be developed.

Reactivity and Reaction Mechanisms of the 1,2,3,4 Thiatriazole System with Pyrrolidin 1 Yl Substitution

Intramolecular Reactivity of the Thiatriazole Ring System

The intramolecular reactions of the 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole are dominated by the inherent stability, or lack thereof, of the thiatriazole core.

The 1,2,3,4-thiatriazole ring is known for its limited thermal stability. Compounds in this class, particularly those with amino-based substituents at the 5-position, are prone to decomposition upon heating. wisc.edu This instability is a defining characteristic of their chemistry. For instance, the related compounds 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole (B78592) are known to decompose when heated. wisc.edu

The primary decomposition pathway for such nitrogen-rich heterocyclic systems typically involves the extrusion of molecular nitrogen (N₂), which is a thermodynamically very stable molecule. This process is analogous to the well-studied thermal decomposition of 5-aminotetrazole (B145819), which fragments into various products depending on the conditions. researchgate.netnih.govnih.gov Theoretical studies on 5-aminotetrazole have identified that N₂ elimination is a dominant unimolecular decomposition channel. nih.govresearchgate.net

For this compound, the decomposition is expected to proceed similarly, with the loss of N₂ leading to the formation of a reactive intermediate. This intermediate would likely be pyrrolidine-1-carbothioic isothiocyanate. This type of fragmentation is a key consideration in the handling and reaction of this class of compounds.

| Compound | Decomposition Condition | Key Products | Reference |

|---|---|---|---|

| 5-Anilino-1,2,3,4-thiatriazole | Heating (d.p. = 109°C) | Violent decomposition expected | wisc.edu |

| 5-Aminotetrazole | Heating (~100 K/s) | HN₃, NH₂CN, N₂ | researchgate.net |

Ring-chain tautomerism is a form of isomerism where a molecule exists in equilibrium between an open-chain structure and a cyclic structure. While this phenomenon is known for certain heterocyclic systems, such as ortho-formyl heteroaromatic carboxylic acids which can equilibrate with a cyclic hemiacetal form, it is not a prominent or widely documented feature for the 1,2,3,4-thiatriazole ring itself. mdpi.com

Instead of ring-chain tautomerism, the more relevant isomeric considerations for amino-substituted azoles are prototropic tautomerism. For example, 5-aminotetrazole can exist in different tautomeric forms (amino and imino), and these forms can influence the compound's stability and decomposition mechanism. researchgate.netnih.gov Similarly, this compound can theoretically exist in different tautomeric forms involving the protons on the heterocyclic ring, but a reversible ring-opening to a chain form under normal conditions is not a characteristic reaction. The dominant intramolecular process remains the irreversible decomposition of the ring.

Reactivity of the Thiatriazole Ring with External Reagents

The interaction of this compound with external reagents is governed by the electronic nature of the ring and its substituent.

The 1,2,3,4-thiatriazole ring is an electron-deficient system due to the high electronegativity of the four heteroatoms (three nitrogen, one sulfur). This inherent electron deficiency deactivates the ring toward electrophilic aromatic substitution. While the pyrrolidin-1-yl group is a strong electron-donating group that typically activates aromatic systems for such reactions, its influence is generally insufficient to overcome the profound deactivating effect of the thiatriazole core. Consequently, classical electrophilic substitution reactions are not a common pathway for this class of compounds, and such reactions are not well-documented in the literature.

Consistent with its electron-deficient character, the 1,2,3,4-thiatriazole ring is susceptible to attack by nucleophiles. The synthesis of this compound itself may involve the nucleophilic substitution of a suitable leaving group on a thiatriazole precursor by pyrrolidine (B122466). evitachem.com This indicates that the carbon atom at the 5-position is electrophilic and can be targeted by nucleophiles.

Strong nucleophiles can attack the ring, potentially leading to a ring-opening cascade. The attack would likely initiate the cleavage of the more labile bonds within the heterocyclic system, such as the N-N or S-N bonds. This type of reactivity is characteristic of many electron-poor heterocyclic systems and can lead to a variety of acyclic products, although specific pathways for this compound are not extensively detailed. The general susceptibility of related thiadiazole systems to nucleophilic attack further supports this expected reactivity. nih.gov

| Reaction Type | Reactivity of this compound | Rationale |

|---|---|---|

| Electrophilic Substitution | Unlikely / Not Reported | The thiatriazole ring is highly electron-deficient, deactivating it towards electrophiles. |

| Nucleophilic Attack | Likely | The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, potentially leading to substitution or ring-opening. evitachem.com |

| Cycloaddition | Unlikely as a reactant | The ring tends to decompose upon heating rather than participate in cycloaddition reactions. |

While the synthesis of the pyrrolidine and triazole moieties often relies heavily on [3+2] cycloaddition reactions, the pre-formed this compound is not typically a reactant in such processes. nih.govmdpi.com 1,3-dipolar cycloadditions require a stable 1,3-dipole and a dipolarophile. The thiatriazole ring does not readily form a stable 1,3-dipole for intermolecular reactions.

The thermal behavior of the ring is dominated by the aforementioned decomposition via N₂ extrusion. wisc.edu This fragmentation pathway is generally favored over rearrangements that might produce species capable of participating in cycloaddition reactions. Therefore, the utility of this compound in cycloaddition chemistry is limited, as its inherent instability precludes the conditions often required for these transformations.

Reactivity of the Pyrrolidin-1-yl Substituent

The pyrrolidin-1-yl group, a cyclic secondary amine, largely retains its characteristic nucleophilicity and undergoes reactions at both the nitrogen atom and the adjacent α-carbon atoms. The thiatriazole ring acts as an electron-withdrawing group, influencing the reactivity of the substituent.

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a potent nucleophilic center. This allows it to readily react with a variety of electrophiles. This reactivity is analogous to that observed in other 5-amino-substituted azoles. acs.orgnih.gov

Key reactions involving the nitrogen atom include:

Acylation: The nitrogen can be acylated by reacting with agents like acid chlorides or anhydrides. For instance, reactions with acetyl chloride would yield the corresponding N-acetylpyrrolidinium species or, under basic conditions, the N-acetylated thiatriazole derivative. Studies on the acetylation of 5-amino-1H- acs.orgrsc.orgacs.orgtriazole have shown that both annular and exocyclic amino group acetylation can occur, suggesting a similar potential for competitive reactions in the thiatriazole system. nih.gov

Alkylation: Reaction with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. The pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide in a standard SN2 reaction.

Reaction with Isocyanates: The nucleophilic nitrogen can add to the electrophilic carbon of isocyanates to form urea (B33335) derivatives. This reaction is well-documented for 5-amino-1,2,3,4-thiatriazoles. acs.org

Palladium-Catalyzed Cross-Coupling: The N-H bond in primary or secondary amino-substituted azoles can participate in advanced cross-coupling reactions. For example, the Buchwald-Hartwig amination has been successfully applied to 5-amino-1,2,3-triazoles, coupling them with aryl bromides in the presence of a palladium catalyst to form N-aryl derivatives. mdpi.com This suggests that the pyrrolidinyl nitrogen of this compound could similarly engage in such catalytic C-N bond-forming reactions.

Table 1: Representative Reactions at the Pyrrolidine Nitrogen

| Reagent Type | Example Reagent | Product Type |

| Acylating Agent | Acetyl Chloride | N-acyl urea derivative |

| Alkylating Agent | Methyl Iodide | Quaternary ammonium salt |

| Isocyanate | Phenyl Isocyanate | N,N'-disubstituted urea |

| Aryl Halide (Pd-cat.) | Bromobenzene | N-Aryl derivative |

Reactivity of the Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen (C2 and C5), can also exhibit reactivity. This is often achieved by leveraging the nitrogen atom to form a reactive intermediate, such as an iminium ion.

A significant pathway for the functionalization of the α-carbon is through redox-neutral coupling. rsc.org In this process, the pyrrolidine reacts to form a nucleophilic enamine or an electrophilic iminium ion, which is then trapped by a reaction partner. For example, the reaction with a quinone monoacetal generates an iminium ion intermediate. rsc.org This iminium ion is electrophilic at the α-carbon. In the presence of a suitable aromatic nucleophile, such as β-naphthol, an α-arylated pyrrolidine product is formed. rsc.org This methodology allows for the direct C-H functionalization of the pyrrolidine ring. rsc.org

The general mechanism proceeds as follows:

Reaction of the pyrrolidine nitrogen with an electrophile (or oxidant) to form an iminium ion.

The α-carbon of the iminium ion becomes highly electrophilic.

A nucleophile attacks the α-carbon, forming a new C-C bond.

Table 2: Examples of Nucleophiles for α-Arylation of Pyrrolidines

| Nucleophile | Product Type | Yield (%) |

| β-Naphthol | α-(2-hydroxynaphthyl)pyrrolidine | 91 |

| 2,4-Dimethylphenol | α-(2-hydroxy-3,5-dimethylphenyl)pyrrolidine | 88 |

| Indole | α-(Indol-3-yl)pyrrolidine | 85 |

| 4-Hydroxycoumarin | α-(4-hydroxycoumarin-3-yl)pyrrolidine | 75 |

| Data is analogous from studies on redox-neutral α-functionalization of pyrrolidine. rsc.org |

Mechanistic Investigations of this compound Transformations

The most significant transformation of the 1,2,3,4-thiatriazole ring system is its decomposition under thermal or photochemical stimuli. This process involves the extrusion of molecular nitrogen and the fragmentation of the heterocyclic ring. Mechanistic studies on these transformations are crucial for understanding the compound's stability and predicting its decomposition products.

The thermal decomposition of nitrogen-rich heterocycles like thiatriazoles is often a multi-step process. mdpi.com The rate-determining step is typically the initial, highest-energy barrier event, which for this compound is the cleavage of the thiatriazole ring with the extrusion of dinitrogen (N₂).

Kinetic parameters for such decompositions are commonly investigated using non-isothermal thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC). nih.gov By conducting these analyses at various heating rates, kinetic triplets (activation energy (Ea), pre-exponential factor (A), and the reaction model) can be determined using methods like those developed by Kissinger or Ozawa. mdpi.com

Studies on analogous energetic materials, such as derivatives of acs.orgrsc.orgacs.orgtriazolo[4,3-b] acs.orgrsc.orgacs.orgpearson.comtetrazine, have shown that the initial stage of decomposition has a significantly lower rate than subsequent stages, confirming that the first fragmentation is the rate-limiting step. mdpi.com For the decomposition of this compound, the rate-determining step would be the concerted or stepwise cleavage of the N1-N2 and N3-N4 bonds, which requires overcoming a significant activation energy barrier.

Table 3: Illustrative Kinetic Parameters for Heterocycle Decomposition

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Kissinger | 129.0 | 10¹³·⁶⁰ |

| Ozawa | 125.4 | - |

| Data is analogous from studies on the decomposition of 1-amino-1,2,3-triazolium nitrate. |

Identification of Transient Intermediates

The decomposition of this compound is expected to proceed through short-lived, high-energy intermediates. Based on studies of related compounds, the primary transformation is the extrusion of a molecule of nitrogen. researchgate.net

Flash vacuum thermolysis of 5-chloro-1,2,3,4-thiatriazole results in the quantitative formation of N₂, sulfur, and cyanogen (B1215507) chloride (ClCN). researchgate.net By analogy, the decomposition of this compound would proceed via the following pathway:

Nitrogen Extrusion: The thiatriazole ring loses N₂ to form a highly unstable, transient thiocarbonyl azide (B81097) intermediate: 1-pyrrolidinylthiocarbonyl azide.

Pyrrolidinyl-C(=S)-N₃

Secondary Fragmentation: This thiocarbonyl azide would be extremely short-lived and would likely fragment further. The exact products would depend on the conditions, but could involve the formation of elemental sulfur and pyrrolidine-1-carbonitrile (B74914) (Pyrrolidinyl-CN) through the loss of the sulfur atom.

The direct detection of these transient species is challenging due to their instability. Their existence is often inferred from the final decomposition products and supported by computational chemistry studies that model the reaction pathway and the energies of the intermediates and transition states. nih.gov

While the primary transformation of the thiatriazole ring is a non-catalytic thermal decomposition, the pyrrolidin-1-yl substituent can participate in reactions that follow catalytic mechanistic pathways. As mentioned previously, palladium-catalyzed cross-coupling reactions represent a key example.

In a Buchwald-Hartwig amination reaction, the mechanism for coupling this compound with an aryl halide (Ar-X) would involve a palladium(0)/palladium(II) catalytic cycle: mdpi.com

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Association/Deprotonation: The pyrrolidinyl thiatriazole coordinates to the palladium center. A base then deprotonates the nitrogen (if it were a secondary amine) or facilitates the association. In the case of the tertiary pyrrolidinyl nitrogen, this step would be more complex and might not proceed in the standard way, suggesting this catalytic pathway is more relevant for N-H containing amino-thiatriazoles. However, related catalytic C-N bond formations are known for tertiary amines.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the N-aryl-pyrrolidinium product and regenerating the Pd(0) catalyst.

This pathway demonstrates how the substituent can be modified via a catalytic process without necessarily transforming the thiatriazole ring itself. mdpi.com Information regarding catalytic pathways that directly result in the transformation or decomposition of the 1,2,3,4-thiatriazole ring is not prominent in the surveyed scientific literature.

Photochemical and Thermal Reactivity Profiles of Thiatriazoles

The reactivity of this compound is largely dictated by the fragile nature of the thiatriazole ring. Both photochemical and thermal stimuli can induce decomposition, leading to the formation of various products through distinct mechanistic pathways.

The photochemical decomposition of 5-substituted-1,2,3,4-thiatriazoles is a complex process that can proceed through several intermediates. While specific studies on this compound are not extensively documented, the general mechanism for related 5-amino-1,2,3,4-thiatriazoles provides a strong basis for understanding its behavior.

Upon UV irradiation, the thiatriazole ring is expected to undergo cleavage. A plausible pathway involves the extrusion of molecular nitrogen (N₂), a common fragmentation pattern for many nitrogen-rich heterocyclic compounds. uc.ptresearchgate.net This initial fragmentation would lead to the formation of a highly reactive thiocarbonyl nitrene intermediate.

The subsequent reactions of this intermediate would determine the final product distribution. Intramolecular rearrangement of the thiocarbonyl nitrene could lead to the formation of a thiocyanate. Another possibility is the formation of a carbodiimide (B86325) through a Wolff-type rearrangement, a process observed in the photolysis of analogous 5-aminotetrazoles. uc.ptresearchgate.net The pyrrolidinyl group is likely to remain intact during these transformations.

Table 1: Plausible Intermediates and Products in the Photolysis of this compound

| Intermediate/Product | Chemical Formula | Description |

|---|---|---|

| Thiocarbonyl Nitrene | C₅H₈N₂S | A highly reactive intermediate formed upon N₂ extrusion. |

| Pyrrolidine-1-carbothioyl isothiocyanate | C₆H₈N₂S₂ | A potential product arising from the rearrangement of the nitrene intermediate. |

Detailed research findings on closely related systems, such as 5-aminotetrazoles, have shown that the wavelength of irradiation can influence the product distribution by making different photoisomerization channels accessible. uc.pt

The thermal decomposition of this compound is expected to proceed through a different set of mechanisms compared to its photochemical breakdown. Generally, 5-substituted-1,2,3,4-thiatriazoles are known to be thermally labile.

The primary thermal decomposition pathway is believed to be a concerted retro-cycloaddition reaction. This process would involve the fragmentation of the thiatriazole ring into molecular nitrogen (N₂) and a thiocarbonyl compound. In the case of this compound, this would likely yield pyrrolidine-1-carbothioyl azide. This intermediate is itself unstable and would likely undergo further decomposition.

Another potential thermal decomposition route involves ring-opening to form a linear thiocarbonyl azide intermediate, which would then fragment. researchgate.net Studies on the thermal stability of related compounds like 5-chloro-1,2,3,4-thiatriazole have shown that flash vacuum thermolysis leads to the quantitative formation of N₂, ClCN, and sulfur. researchgate.net By analogy, the decomposition of the pyrrolidinyl-substituted thiatriazole could yield nitrogen, sulfur, and pyrrolidine-1-carbonitrile.

The kinetics of thermal decomposition for related nitrogen-rich heterocycles, such as 5-aminotetrazole, have been studied, revealing multiple decomposition routes with different activation energies. researchgate.net

Table 2: Potential Products of Thermal Decomposition of this compound

| Product | Chemical Formula | Decomposition Pathway |

|---|---|---|

| Molecular Nitrogen | N₂ | Common product in both primary decomposition pathways. |

| Sulfur | S | Expected from the decomposition of the thiocarbonyl intermediate. |

The presence of the electron-donating pyrrolidinyl group may influence the activation energy required for thermal decomposition compared to thiatriazoles with electron-withdrawing substituents.

Advanced Analytical Techniques for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC method for a pyrrolidinyl-thiatriazole derivative, a C18 column is employed as the stationary phase, offering excellent hydrophobic retention for the molecule. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient elution of all components in a complex sample mixture. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the thiatriazole chromophore exhibits maximum absorbance.

For chiral purity assessment, specialized chiral stationary phases (CSPs) are necessary. For instance, polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are effective in separating enantiomers of chiral triazole and pyrrolidine-containing compounds. researchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Illustrative HPLC Conditions for Analysis of a Related Triazole Compound:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact analogue, but typically in the mid-to-late part of the gradient. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While the thiatriazole ring system may have limited thermal stability, GC-MS can be employed for the analysis of this compound, provided that appropriate conditions are used to prevent on-column degradation. It is particularly useful for identifying volatile impurities and residual solvents from the synthesis process.

In a GC-MS analysis, the sample is vaporized in a heated inlet and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, which is invaluable for structural elucidation and identification.

The fragmentation of compounds containing a pyrrolidine (B122466) ring often involves characteristic losses. For instance, the loss of the pyrrolidine moiety as a neutral fragment is a common fragmentation pathway. The subsequent fragmentation of the thiatriazole ring would provide further structural information.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C (Split mode) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for in-process monitoring of reaction progress, checking the purity of starting materials, and screening for impurities.

In HPTLC, a small amount of the sample is applied to a high-performance silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation and is typically a mixture of a non-polar and a more polar solvent. For triazole derivatives, mixtures of chloroform (B151607) and methanol, or hexane (B92381) and ethyl acetate have been shown to be effective. After development, the separated spots are visualized under UV light, and their retardation factors (Rf values) are calculated. Densitometric scanning can be used for quantification.

Exemplary HPTLC Conditions for Analysis of Triazole Derivatives:

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Chloroform: Methanol (9:1, v/v) |

| Chamber Saturation | 20 minutes |

| Development Distance | 8 cm |

| Detection | UV light at 254 nm |

| Densitometry | Scanning at the wavelength of maximum absorbance |

Quality Control and Assurance in Synthetic Pathways

A robust quality control (QC) and quality assurance (QA) strategy is integral to the synthesis of this compound to ensure the final product is of high purity and consistency. This involves a multi-faceted approach encompassing the entire manufacturing process.

Key aspects of a QC/QA program for this compound include:

Raw Material Control: All starting materials and reagents must be tested for identity and purity before use. This prevents the introduction of impurities that could affect the reaction yield and the purity of the final product.

In-Process Controls (IPCs): The progress of the synthesis is monitored at critical steps. Techniques like HPTLC or HPLC are used to check for the consumption of starting materials and the formation of the desired product. IPCs allow for adjustments to be made to the reaction conditions in real-time if necessary.

Final Product Testing: The isolated this compound undergoes a comprehensive battery of tests to confirm its identity, purity, and quality. This typically includes:

Identification: Confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Purity Assessment: HPLC is used to determine the purity of the compound and to quantify any impurities.

Residual Solvent Analysis: GC-MS is employed to ensure that residual solvents are below acceptable limits.

Stability Testing: The stability of the final compound is assessed under various conditions (e.g., temperature, humidity, light) to establish its shelf-life and appropriate storage conditions.

Documentation: Meticulous documentation of all synthetic steps, analytical results, and batch records is maintained to ensure traceability and compliance with quality standards.

By implementing these advanced analytical techniques and a thorough quality control strategy, the purity, consistency, and quality of this compound can be reliably ensured.

Potential Academic and Research Applications of 5 Pyrrolidin 1 Yl 1,2,3,4 Thiatriazole Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The 1,2,3,4-thiatriazole ring is known for its inherent instability, readily undergoing thermal or photochemical decomposition to release molecular nitrogen and elemental sulfur. researchgate.net This reactivity makes 5-substituted-1,2,3,4-thiatriazoles valuable intermediates in organic synthesis. The decomposition can generate reactive species that can be trapped to form a variety of other compounds.

For instance, 5-amino-1,2,3,4-thiatriazoles, which are structurally related to the title compound, can be used to synthesize substituted cyanamides upon heating. researchgate.net Furthermore, these thiatriazoles can undergo reactions with other molecules, such as isocyanates, to yield different heterocyclic systems. acs.org The pyrrolidine (B122466) group in 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole can influence the reactivity and stability of the thiatriazole ring, potentially allowing for more controlled transformations. This makes the compound a prospective precursor for creating novel nitrogen- and sulfur-containing heterocyclic structures, which are prevalent in medicinal chemistry and materials science. mdpi.comjmchemsci.com The general synthetic utility of related azole systems, such as 1,2,3-triazoles, is well-established for building complex molecular architectures. nih.govnih.gov

Exploration in Materials Science and Polymer Chemistry

The field of materials science has seen a surge in the use of nitrogen-rich heterocyclic compounds, particularly triazoles, for the development of advanced materials. chemijournal.comchemijournal.com The 1,2,3-triazole ring, often synthesized via "click chemistry," is a popular building block for polymers, metal-organic frameworks (MOFs), and functional small molecules due to its stability, polarity, and ability to form coordination complexes. chemijournal.com These materials have found applications in gas storage, catalysis, and electronics. researchgate.net

Derivatives of this compound could be explored as monomers for polymerization. The thiatriazole ring, with its multiple nitrogen atoms, could impart desirable properties such as thermal stability, specific electronic characteristics, or the ability to coordinate with metal ions. The synthesis of polymers incorporating 1,2,3-triazole units is an active area of research, with methods like reversible addition-fragmentation chain transfer (RAFT) polymerization being employed. mdpi.comresearchgate.net The incorporation of the thiatriazole moiety could lead to novel polymers with unique properties, potentially useful in creating heat-resistant materials, bipolar materials for electronic devices, or even energetic materials. researchgate.net

Research into Interactions with Biological Systems (e.g., in vitro antifungal activity)

Triazole and thiatriazole derivatives are a cornerstone of many biologically active compounds, particularly in the development of antifungal agents. chemijournal.comnih.gov Many commercial antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on a triazole scaffold. chemijournal.com Their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. chemijournal.com

Given this precedent, derivatives of this compound are logical candidates for investigation as potential antifungal agents. The pyrrolidine moiety is also found in various biologically active molecules and can enhance pharmacological properties. evitachem.combeilstein-journals.org Research has demonstrated the in vitro antifungal activity of various heterocyclic compounds containing triazole or thiadiazole rings against a range of pathogenic fungi. The data below summarizes findings for representative triazole and thiadiazole derivatives, illustrating the potential of this class of compounds.

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) |

|---|---|---|---|---|

| Triazole Derivatives | Candida albicans | ≤0.125 - 4.0 | Fluconazole | >256 (Resistant Strain) |

| Triazole Derivatives | Cryptococcus neoformans | ≤0.125 - 4.0 | Ketoconazole | - |

| Triazole Derivatives | Candida glabrata | ≤0.125 - 4.0 | - | - |

| Triazole Derivatives | Aspergillus fumigatus | 4.0 - 8.0 | Fluconazole | Inactive |

| Thiatriazole Carbothioamide | Candida albicans | 12.7 - 19.7 | - | - |

This table presents a summary of reported in vitro antifungal activities for various triazole and thiatriazole derivatives against several pathogenic fungal strains. The data is illustrative of the potential of this class of compounds. Specific values can be found in the cited literature.

Investigation in Agrochemical Research

The triazole chemical class has had a significant impact on the agrochemical industry. nih.gov Triazole derivatives are widely used as fungicides to protect crops, and also as plant growth regulators (PGRs). indexcopernicus.com As PGRs, compounds like paclobutrazol (B33190) can control plant size and promote flowering by inhibiting the biosynthesis of gibberellins, a class of plant hormones. researchgate.netisa-arbor.com This leads to more compact, robust plants and can improve fruit yield. indexcopernicus.comisa-arbor.com

Furthermore, various heterocyclic compounds containing thiazole (B1198619), thiadiazole, and triazole rings have been investigated for herbicidal and insecticidal properties. rsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comasianpubs.orgnih.govresearchgate.net For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown promising herbicidal effects by inhibiting photosynthesis. researchgate.net Given the established success of related heterocyclic structures, derivatives of this compound represent a scaffold for the design and synthesis of new potential agrochemicals. Research in this area would involve screening these compounds for activity against common weeds, insect pests, and fungal plant pathogens, as well as evaluating their effects on crop growth and development.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. rsc.org The 1,2,3-triazole ring is a valuable functional unit in this field due to its high dipole moment and its ability to act as both a hydrogen bond donor and acceptor. rsc.org These properties allow triazole-containing molecules to participate in molecular recognition (e.g., binding to specific anions) and to self-assemble into larger, ordered structures like macrocycles and polymers.

The 1,2,3,4-thiatriazole ring in this compound also possesses multiple nitrogen atoms and a sulfur atom, which could engage in various non-covalent interactions. Research could investigate the ability of these derivatives to form hydrogen bonds, potentially with N–H···S interactions, which are known to influence the solid-state structures of related sulfur-containing heterocycles. researchgate.net The electron-rich nature of the thiatriazole ring could also be exploited for anion binding or in the construction of novel supramolecular architectures. researchgate.net Studies in this area would enhance the fundamental understanding of the intermolecular forces governing these compounds and could lead to the design of new sensors, molecular switches, or self-healing materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 5-substituted-amino-1,2,3,4-thiatriazoles typically involves the reaction of 4-substituted-thiosemicarbazides with nitrous acid. researchgate.net While effective, these methods often rely on stoichiometric reagents and may not align with the modern principles of green chemistry. Future research must prioritize the development of more sustainable and efficient synthetic protocols.

Drawing inspiration from advancements in the synthesis of other azole heterocycles, several green chemistry approaches could be adapted for 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole. nih.govmdpi.comnih.gov These include the use of eco-friendly solvents like water or glycerol, and energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis. researchgate.netconsensus.app Catalytic methods, which are a cornerstone of green chemistry, present a particularly promising avenue. For instance, the use of calcium-based catalysts has proven effective for the sustainable synthesis of 5-amino-thiazoles, a concept that could potentially be translated to thiatriazole synthesis. nih.gov One-pot procedures, which minimize waste and improve efficiency by combining multiple reaction steps, also represent a key goal. researchgate.net

| Aspect | Conventional Synthesis | Potential Sustainable Approaches |

|---|---|---|

| Starting Materials | Substituted thiosemicarbazides, nitrous acid researchgate.net | Commercially available nitriles, renewable starting materials researchgate.netresearchgate.net |

| Solvents | Often traditional organic solvents | Water, glycerol, deep eutectic solvents (DES) consensus.app |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound mdpi.comnih.gov |

| Catalysis | Often stoichiometric reagents | Transition-metal (e.g., Cu) or main-group (e.g., Ca) catalysis nih.govnih.gov |

| Efficiency | Multi-step, potential for moderate yields | One-pot synthesis, improved atom economy, potentially higher yields researchgate.net |

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

The 1,2,3,4-thiatriazole ring is known for its inherent instability. researchgate.net A comprehensive understanding of the reaction mechanisms governing its formation, reactivity, and decomposition is crucial for controlling its synthesis and predicting its behavior. Future research should move beyond simple product analysis and employ an integrated approach that combines advanced experimental techniques with high-level computational modeling. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state energies, and the regioselectivity of reactions. nih.govrsc.orgresearchgate.net For example, computational studies on the thermal decomposition of 5-chloro-1,2,3,4-thiatriazole have predicted complex competitive routes, including retro-cycloaddition and ring-opening to a thiocarbonyl azide (B81097) intermediate. researchgate.net Similar computational investigations into this compound could elucidate the influence of the electron-donating pyrrolidine (B122466) group on the ring's stability and decomposition profile.

These computational predictions should be validated and complemented by experimental studies. Techniques like time-resolved infrared (TRIR) spectroscopy can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanisms. researchgate.net A synergistic approach, where computational models guide experimental design and experimental results refine theoretical models, will be essential for building a robust mechanistic understanding of this heterocyclic system. montclair.edu

Exploration of Undiscovered Reactivity Patterns

The chemistry of 1,2,3,4-thiatriazoles is often dominated by their thermal and photochemical decomposition, which typically results in the extrusion of molecular nitrogen and the formation of nitriles and elemental sulfur. researchgate.net While this reactivity is a defining characteristic, it may also mask more subtle and potentially useful reaction pathways. A key future direction is the exploration of undiscovered reactivity patterns that could expand the synthetic utility of the this compound scaffold.

Research could focus on:

Ring-Retaining Reactions: Investigating conditions for electrophilic or nucleophilic substitution reactions where the thiatriazole core remains intact. The reactivity of the pyrrolidine substituent could be explored, for instance, through reactions at its α-carbon.

Controlled Ring-Opening: Moving beyond complete decomposition to develop controlled ring-opening reactions that yield valuable synthetic intermediates. The thiatriazole could serve as a masked functional group, unraveled under specific conditions to reveal a different reactive moiety.

Cycloaddition Reactions: Exploring the potential of the thiatriazole ring to participate in cycloaddition reactions, either as a diene or a dipolarophile, under conditions that avoid decomposition.

Domino Processes: Designing multi-step reactions that are initiated by the reactivity of the thiatriazole ring, leading to the efficient construction of complex molecular architectures. researchgate.net

Design of Analogs with Tunable Properties for Specific Research Applications

Heterocyclic compounds, particularly those containing triazole or thiazole (B1198619) moieties, are privileged structures in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. nih.govnih.govnih.gov A significant avenue of future research for this compound involves the rational design and synthesis of analogs with properties tuned for specific applications.

This research will be heavily guided by the principles of structure-activity relationships (SAR). nih.govresearchgate.netyoutube.commdpi.com By systematically modifying the structure of the parent compound and evaluating the impact on its properties, researchers can develop new molecules with enhanced performance. For instance, in drug discovery, analogs could be designed to improve potency, selectivity, or pharmacokinetic profiles.

Potential modifications could include:

Substitution on the Pyrrolidine Ring: Introducing functional groups (e.g., hydroxyl, amino, fluoro) onto the pyrrolidine ring to alter polarity, hydrogen bonding capacity, and metabolic stability.

Bioisosteric Replacement: Replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, morpholine) to probe the impact of ring size and heteroatom content on biological activity.

Hybrid Molecule Synthesis: Linking the thiatriazole scaffold to other known pharmacophores to create hybrid compounds with potentially synergistic or novel mechanisms of action. mdpi.com

| Analog Design Strategy | Example Modification | Potential Application/Tunable Property | Rationale based on Related Heterocycles |

|---|---|---|---|

| Pyrrolidine Ring Substitution | Introduction of a 3-hydroxyl group | Increased polarity, potential for new H-bonding interactions, altered ADME profile | Hydroxylated motifs are common in drug candidates to improve solubility. |

| Bioisosteric Replacement of Pyrrolidine | Replacement with a morpholine (B109124) ring | Enhanced aqueous solubility, modified receptor binding profile | Morpholine is a common bioisostere for pyrrolidine/piperidine in medicinal chemistry. |

| Hybridization with another Pharmacophore | Coupling to a quinoline (B57606) moiety | Potential for enhanced anticancer or antimicrobial activity | Quinoline-triazole hybrids have shown significant biological activities. nih.gov |

| Electronic Modification | Attaching an electron-withdrawing group (e.g., nitro) to an aryl substituent (if one were added) | Tuning of electronic properties for materials science (e.g., TADF emitters) or modulating biological activity researchgate.netnih.gov | Donor-acceptor structures are key for developing organic electronic materials. |

Overcoming Synthetic and Analytical Challenges in Thiatriazole Chemistry

Progress in the field is intrinsically linked to the ability to overcome the significant synthetic and analytical hurdles associated with the 1,2,3,4-thiatriazole ring system.

Synthetic Challenges:

Inherent Instability: The primary challenge is the low thermal stability of the thiatriazole ring. Many derivatives decompose, sometimes explosively, upon heating, which complicates synthesis, purification, and storage. researchgate.net Developing low-temperature synthetic routes is therefore a priority.

Precursor Availability: The synthesis often relies on specific thiosemicarbazide (B42300) precursors. Expanding the range of commercially available or easily accessible starting materials is necessary to facilitate the creation of diverse analog libraries.

Reaction Control and Yield: The propensity for decomposition can lead to low yields and the formation of complex side-product mixtures, making purification difficult. Developing highly selective reaction conditions is critical.

Analytical Challenges:

Characterization of Unstable Compounds: Standard analytical techniques must be employed with care. For example, thermal analysis methods like Differential Scanning Calorimetry (DSC) are essential to determine decomposition temperatures and assess safety. rsc.org Techniques that require heating, such as gas chromatography, may be unsuitable.

Purity Assessment: The presence of decomposition products can complicate purity assessment. A combination of techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), is required for rigorous characterization.

Intermediate Detection: Characterizing reactive intermediates in mechanistic studies requires specialized techniques capable of operating on short timescales, such as flash photolysis coupled with fast spectroscopy. researchgate.nethidenanalytical.com

Addressing these challenges will require a combination of careful experimental design, the adoption of modern synthetic technologies, and the application of a comprehensive suite of analytical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.